Product packaging for Metaboric acid(Cat. No.:CAS No. 13460-50-9)

Metaboric acid

Cat. No.: B085417
CAS No.: 13460-50-9
M. Wt: 43.82 g/mol
InChI Key: VGTPKLINSHNZRD-UHFFFAOYSA-N
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Description

Metaboric acid is an inorganic compound with the empirical formula HBO₂, representing a family of colorless, water-soluble solids formed by the dehydration or decomposition of boric acid (B(OH)₃) . Upon heating, orthoboric acid undergoes dehydration, first yielding this compound at temperatures above approximately 100-140°C . This compound itself exists in several structural modifications (III, II, and a cubic form), which differ in their molecular polymerization and crystal structure, with transition points between them at elevated temperatures . Further heating of this compound leads to the formation of tetraboric acid (H₂B₄O₇) and, ultimately, boron trioxide (B₂O₃) . In research and industrial contexts, boron compounds, including those derived from this compound, are recognized as excellent char reinforcers and flame retardants . They can form protective glassy layers at high temperatures, which act as a heat barrier . During thermal decomposition, these compounds can release water vapor, which functions as a heat sink and helps dilute oxygen and flammable gases in the surrounding environment . This compound is the formal parent acid of the metaborate anions, which find relevance in various chemical processes, including serving as a catalyst in organic synthesis, such as in the conversion of aldoximes . This product is intended for laboratory and research applications only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BHO2 B085417 Metaboric acid CAS No. 13460-50-9

Properties

IUPAC Name

oxoborinic acid
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InChI

InChI=1S/BHO2/c2-1-3/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTPKLINSHNZRD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

B(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BHO2
Source PubChem
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Related CAS

10043-35-3 (Parent)
Record name Boric acid (HBO2)
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DSSTOX Substance ID

DTXSID6065478
Record name Boric acid (HBO2)
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Molecular Weight

43.82 g/mol
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CAS No.

13460-50-9, 13780-71-7
Record name Boric acid (HBO2)
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Record name Boric acid (HBO2)
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Record name Boric acid (HBO2)
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Fundamental Structural and Polymorphic Investigations of Metaboric Acid

Crystallographic Elucidation of Metaboric Acid Polymorphs

The precise arrangement of atoms in the various polymorphs of this compound has been a subject of detailed investigation, primarily through diffraction and microscopy techniques. These methods provide a window into the intricate three-dimensional architecture of these materials.

X-ray diffraction (XRD) has been an indispensable tool in determining the crystal structures of the this compound polymorphs. Each polymorph scatters X-rays in a unique pattern, which allows for the determination of its crystal system, space group, and the precise positions of its constituent atoms.

α-Metaboric Acid (HBO₂)₃: This orthorhombic form consists of discrete trimeric molecules with the formula H₃B₃O₆. wikipedia.org The structure is composed of six-membered rings of alternating boron and oxygen atoms, with hydroxyl (OH) groups attached to the boron atoms. wikipedia.org These ring-like molecules are arranged in layers held together by hydrogen bonds. osti.gov The crystal structure belongs to the space group Pnam (an alternative setting of Pnma). aip.org

β-Metaboric Acid [HO[−B(BOH)₂O₃O−]ₙH]: The monoclinic form of this compound is a polymer. wikipedia.org Its structure is similar to the α-form but with the rings linked together, and one-third of the boron atoms are tetrahedrally coordinated. wikipedia.org This polymorph has a higher density (2.045 g/cm³) and melting point (201 °C) compared to the α-form. wikipedia.org Precise redetermination of its structure confirmed the space group as P2₁/a with Z=12. researchgate.net The structure features endless zigzag chains of [B₃O₃(OH)(H₂O)(O₂/₂)] linked by an extensive network of hydrogen bonds. researchgate.net

γ-Metaboric Acid: This cubic polymorph is the most stable and densest crystalline form of this compound. kit.edu It possesses a three-dimensional network of BO₄ tetrahedra, where each boron atom is bonded to four oxygen atoms, and each oxygen atom is bonded to two boron atoms. researchgate.netiucr.org This intricate network is stabilized by very short, asymmetric hydrogen bonds. researchgate.net The space group is P4₃n, with 24 molecules per unit cell. iucr.org

δ-Metaboric Acid: A newer polymorph, δ-HBO₂, has been described with an orthorhombic crystal structure (space group Pnma). researchgate.net Its structure is characterized by flat, six-membered B₃O₃(OH)₃ rings that form chains linked by hydrogen bonds. researchgate.net

Table 1: Crystallographic Data for this compound Polymorphs

PolymorphCrystal SystemSpace GroupKey Structural Features
α-Metaboric Acid OrthorhombicPnam (Pnma)Discrete H₃B₃O₆ trimeric molecules in layered structure. wikipedia.orgosti.govaip.org
β-Metaboric Acid MonoclinicP2₁/aPolymeric chains of linked B₃O₆ rings with mixed trigonal and tetrahedral boron. wikipedia.orgresearchgate.net
γ-Metaboric Acid CubicP4₃nThree-dimensional network of BO₄ tetrahedra. researchgate.netiucr.org
δ-Metaboric Acid OrthorhombicPnmaChains of flat, six-membered B₃O₃(OH)₃ rings. researchgate.net

While X-ray diffraction is powerful, locating hydrogen atoms accurately can be challenging due to their low scattering power. Neutron diffraction provides a significant advantage in this regard. Early studies on related compounds like orthoboric acid utilized neutron diffraction to precisely determine the positions of hydrogen atoms and understand the hydrogen bonding network. osti.govmaterialsproject.org For this compound, neutron diffraction studies would be invaluable for refining the hydrogen bond geometries, which are critical to the stability and properties of the different polymorphs. researchgate.net The technique can provide more accurate O-H bond lengths and H···O hydrogen bond distances, leading to a more complete and accurate structural description.

Neutron Diffraction Analysis in Structural Refinement

Spectroscopic Probing of Molecular Structure and Intermolecular Interactions

Spectroscopic techniques are vital for understanding the molecular vibrations and intermolecular forces within the this compound polymorphs.

Infrared (IR) and Raman spectroscopy are powerful, non-destructive methods used to probe the vibrational modes of molecules. The spectra obtained are unique fingerprints of the different polymorphs, reflecting their distinct crystal and molecular structures. capes.gov.br Studies have been conducted on the IR and Raman spectra of the orthorhombic (α), monoclinic (β), and cubic (γ) forms of this compound. capes.gov.br The differences in the spectra, particularly in the regions of OH stretching and bending vibrations, provide insights into the varying strengths of the hydrogen bonds present in each polymorph. capes.gov.br

The interpretation of the vibrational spectra involves assigning the observed absorption bands (in IR) and scattered peaks (in Raman) to specific molecular motions. This assignment is often aided by isotopic substitution (e.g., using deuterium) and theoretical calculations, such as Density Functional Theory (DFT). nih.govscilit.com

For α-metaboric acid, the spectral data have been interpreted in terms of the vibrations of the B₃O₃(O⁻)₃ unit, with its D₃h symmetry being perturbed by the crystal field. scilit.com The motions of the hydrogen atoms are considered as those of an infinite chain. scilit.com DFT calculations have been instrumental in resolving conflicting assignments in the literature and providing a more detailed understanding of the vibrational modes. nih.govacs.org For instance, in α-(BOH)₃O₃, the strongest Raman modes at approximately 591 and 797 cm⁻¹ have been identified as breathing modes of the B₃O₃ ring. nih.govacs.org A shoulder at around 135 cm⁻¹ is a signature of an out-of-plane bending mode of the B₃O₃ ring. nih.govacs.org The analysis of these spectra confirms the presence of different hydrogen bond strengths among the polymorphs, which is consistent with the crystallographic data. capes.gov.br

Table 2: Key Vibrational Modes in α-Metaboric Acid

Wavenumber (cm⁻¹)SpectroscopyAssignment
~3681IR (in Argon matrix)OH stretch nist.gov
~2023IR (in Argon matrix)OBO asymmetric stretch nist.gov
~904IR (in Argon matrix)HOB deformation nist.gov
~810Raman (DFT-calculated)B₃O₃ breathing in-plane mode nih.govacs.org
~797Raman (measured)B₃O₃ breathing in-plane mode nih.govacs.org
~599Raman (DFT-calculated)B₃O₃ breathing in-plane mode nih.govacs.org
~591Raman (measured)B₃O₃ breathing in-plane mode nih.govacs.org
~516IR (in Argon matrix)OBO deformation nist.gov
~143Raman (DFT-calculated)B₃O₃ out-of-plane bending mode nih.govacs.org
~135Raman (measured)B₃O₃ out-of-plane bending mode nih.govacs.org

Vibrational Spectroscopy (Infrared and Raman) of this compound Polymorphs

Correlation with Polymorphism and Phase Transitions

This compound primarily exists in three main forms: orthorhombic (α-HBO2), monoclinic (β-HBO2), and cubic (γ-HBO2). wikipedia.org The orthorhombic form, also known as modification III, consists of trimeric molecules (H3B3O6) with a six-membered ring of alternating boron and oxygen atoms. wikipedia.org This structure is formed by heating orthoboric acid at 80-100 °C. wikipedia.org

The monoclinic form (modification II) is a polymer with interconnected rings where one-third of the boron atoms are tetrahedrally coordinated. wikipedia.org This denser and higher-melting-point polymorph is obtained by heating the trimeric form at 130-140 °C in a sealed container to prevent dehydration. wikipedia.org Further heating of either the orthorhombic or monoclinic form above 140 °C results in the cubic form, which is a white solid with low solubility in water. wikipedia.org

A fourth polymorph, δ-HBO2, has also been identified. Its crystal structure is orthorhombic and consists of flat six-membered B3O3(OH)3 rings that form chains linked by hydrogen bonds. researchgate.net The stability and interconversion of these polymorphs are influenced by temperature and pressure. For instance, studies on bismuth borate (B1201080) (BiB3O6) polymorphs, which share structural motifs with this compound, show that phase transformations can be slow due to the significant energy required to break and reform B-O bonds. These transformations are often studied through annealing processes. rsc.org The influence of pH and the presence of other ions can also mediate phase transitions in solution. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron Speciation and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is a powerful tool for investigating the speciation and structure of boron-containing compounds like this compound in both solution and solid states. d-nb.infoacs.orgresearchgate.net In aqueous solutions, the chemical shift in ¹¹B NMR spectra provides information about the coordination of boron atoms. Boron in a trigonal coordination ([BO3]), as found in boric acid, typically resonates around 19 ppm. d-nb.info In contrast, tetrahedrally coordinated boron ([BO4]), which is more symmetrical, produces a narrower signal. d-nb.info

Studies have used ¹¹B NMR to observe the equilibrium between boric acid and various polyborate species in solution, which is dependent on concentration and pH. d-nb.info For example, at higher concentrations and specific pH values, the formation of triborate and other polyborate species can be detected. d-nb.info NMR has also been instrumental in clarifying the structure of different polymorphs and in confirming the purity of synthesized this compound samples. researchgate.net

X-ray Absorption Near Edge Structure (XANES) for Local Coordination Environments

X-ray Absorption Near Edge Structure (XANES) spectroscopy is an element-specific technique that provides detailed information about the local coordination environment of an absorbing atom, including its coordination number, symmetry, and oxidation state. arxiv.org For boron-containing materials, B K-edge XANES is particularly informative. researchgate.netresearchgate.net

The XANES spectra of borates and borosilicates are characterized by distinct features corresponding to trigonal ([³]B) and tetrahedral ([⁴]B) boron coordination. researchgate.net A sharp peak around 194 eV is a characteristic feature of trigonal boron, while a broader peak between 197-199 eV indicates tetrahedral boron. researchgate.net The precise position and shape of these peaks can yield information on B-O bond lengths and the linkage of the BO₃ groups. researchgate.net

In studies of monoclinic this compound (HBO₂(II)), XANES has been used to resolve the fine structure at the [⁴]B K-edge, which arises from the splitting of σ*(t₂) antibonding orbitals due to variations in [⁴]B–O bond lengths. researchgate.net Specifically, for HBO₂(II), XANES peaks at 196.9 and 199.3 eV have been assigned to [⁴]B–O distances of 1.564 Å and approximately 1.440 Å, respectively. researchgate.net This technique has also been applied to study the adsorption of boric acid on mineral surfaces, revealing the presence of both trigonal and tetrahedral boron complexes. nih.gov Machine learning approaches are now being developed to classify local coordination environments from XANES spectra with high accuracy. nih.gov

Theoretical and Computational Modeling of this compound Systems

Theoretical and computational methods play a crucial role in understanding the intricate details of this compound's structure, stability, and properties. These approaches complement experimental findings and provide insights that are often difficult to obtain through empirical methods alone.

Ab Initio and Density Functional Theory (DFT) Calculations for Structural Optimization

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to predict the geometric and electronic structures of molecules and materials from first principles. arxiv.orgarxiv.org These methods have been extensively applied to study the various polymorphs of this compound. acs.orgnih.gov

DFT calculations, often employing hybrid functionals like B3LYP, have been used to optimize the molecular and supermolecular structures of this compound and its interaction with other molecules, such as water. arxiv.org For instance, the optimized structures of supermolecular isomers of acids coupled with a single water molecule have been determined using these methods. arxiv.orgarxiv.org

For the different polymorphs of this compound, DFT has been used to calculate optimized structural parameters. acs.org These calculations have been validated against experimental data and have helped in resolving conflicting assignments in the literature. acs.org Theoretical studies have also investigated the isomeric structures of related compounds like boric oxide (B₂O₃) and the complexation of this compound to form dimers, trimers, and larger clusters. tandfonline.com The use of dispersion-corrected DFT functionals has been shown to be particularly accurate in describing the properties of boric acid polymorphs. researchgate.netnih.gov

PolymorphComputational MethodKey FindingsReference
α-(HBO₂)₃DFTOptimized structural parameters and vibrational properties. acs.org
β-(HBO₂)₃DFTOptimized structural parameters and vibrational properties. acs.org
γ-(HBO₂)₃DFTOptimized structural parameters and vibrational properties. acs.org
(HBO₂)n clusters (n=2-6)B3LYP-D3, B97-D, MN15, wB97X-DInvestigated stability owed to hydrogen bonds through complexation energies and HOMO-LUMO gaps. tandfonline.com

Investigation of Vibrational Properties and Phonon Dispersion

Computational methods are essential for interpreting experimental vibrational spectra (Infrared and Raman) and for understanding the lattice dynamics of crystalline materials. DFT calculations have been successfully used to simulate the infrared and Raman spectra of the α, β, and γ polymorphs of this compound. acs.orgnih.gov These simulations show excellent agreement with experimental results and have enabled a detailed assignment of the normal vibrational modes. acs.orgnih.gov

For example, in α-(BOH)₃O₃, the strongest Raman modes at 591 and 797 cm⁻¹ have been identified as in-plane breathing modes of the B₃O₃ ring. acs.org The phonon dispersion curves, which describe the relationship between the frequency of lattice vibrations and their momentum, have been calculated for each polymorph. acs.orgnih.gov These curves are unique for each species and reveal important information about the dynamic stability of the crystal lattice. acs.orgnih.gov The calculations have also provided insights into the in-plane and out-of-plane B-O bending modes. acs.orgnih.gov

PolymorphVibrational Mode (cm⁻¹)AssignmentReference
α-(BOH)₃O₃591 (Raman)Breathing B₃O₃/Ag in-plane mode acs.org
α-(BOH)₃O₃797 (Raman)Breathing B₃O₃/Ag in-plane mode acs.org
α-(BOH)₃O₃135 (Raman)Bending B₃O₃/B₁g out-of-plane mode acs.org
Orthorhombic this compound430 - 4000 (IR)Vibrations of the B₃O₃(O⁻)₃ unit and motions of hydrogen atoms. scilit.com

Prediction of Thermodynamic Properties and Energetic Stability

Theoretical calculations are invaluable for determining the thermodynamic properties and relative energetic stabilities of different this compound polymorphs. DFT has been employed to calculate temperature-dependent thermodynamic properties such as entropy, enthalpy, free energy, and heat capacity for the α, β, and γ forms. acs.orgnih.gov

These calculations revealed that noncovalent interactions, which are prevalent in the α and β polymorphs, lead to significant differences in their thermodynamic properties compared to the γ phase. acs.orgnih.gov The relative stabilities of the different polymorphs can be assessed by comparing their calculated total energies. Such studies are crucial for constructing phase diagrams and understanding the conditions under which each polymorph is the most stable. rsc.org For instance, the heat of formation for the most stable form of this compound, HBO₂(c,I), has been a subject of both experimental and theoretical interest. acs.org Computational studies have also explored the kinetics and thermodynamics of the transformation of boric oxide to this compound. tandfonline.com

PolymorphPropertyKey FindingReference
α, β, γEntropy, Enthalpy, Free Energy, Heat CapacityCalculated as a function of temperature using DFT. acs.orgnih.gov
α, β vs. γThermodynamic PropertiesSignificant differences due to noncovalent interactions in α and β phases. acs.orgnih.gov
BiB₃O₆ polymorphsStability and Phase Transformationsδ-BiB₃O₆ is a high-pressure, low-temperature phase, while α-BiB₃O₆ is a high-temperature phase. rsc.org

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Charge Distribution)

The electronic properties of this compound's three main polymorphs—orthorhombic (α-HBO₂), monoclinic (β-HBO₂), and cubic (γ-HBO₂)—have been investigated using Density Functional Theory (DFT). researchgate.netresearchgate.net These calculations reveal significant differences in their electronic band structures. The α-metaboric acid polymorph is predicted to have a direct band gap of 6.26 eV. researchgate.net In contrast, the polymeric monoclinic β-form has an indirect gap of 6.56 eV, while the covalent cubic γ-form possesses a direct gap of 7.28 eV. researchgate.netresearchgate.net The nature of the band gap in the α-polymorph is influenced by van der Waals interactions between its molecular planes, which are separated by approximately 3.1 Å. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties of this compound Polymorphs

PolymorphCrystal SystemBand Gap (eV)Nature of GapReference
α-(BOH)₃O₃Orthorhombic6.26Direct researchgate.net
β-(BOH)₃O₃Monoclinic6.56Indirect researchgate.netresearchgate.net
γ-(BOH)₃O₃Cubic7.28Direct researchgate.netresearchgate.net

Studies on clusters of this compound, (HBO₂)n where n = 2-6, show a high HOMO-LUMO energy gap of around 6.5 eV, which suggests low chemical reactivity. tandfonline.com Analysis of the frontier molecular orbitals in these clusters indicates that the Highest Occupied Molecular Orbital (HOMO) is localized on the oxygen atoms, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the boron atoms. tandfonline.com

Molecular electrostatic potential surface examinations further elucidate the charge distribution, identifying nucleophilic zones (negative potential) on the oxygen atoms and electrophilic zones (positive potential) on the boron and hydrogen atoms. tandfonline.com Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) have been used to quantify charge distribution. iizws.rursc.org For a monomeric form of this compound, the NPA charges were calculated to be +1.08 on the boron atom and -1.06 on the oxygen atom, indicating a highly polarized B-O bond. rsc.org The Wiberg Bond Index (WBI) for the B-O bond in this monomer was determined to be 1.09. rsc.org NBO analysis has also been employed to determine the charge on each atom in the reactants, intermediates, and products during the formation of the this compound trimer. frontiersin.orgnih.gov

Table 2: Electronic and Bonding Properties of this compound Species

SpeciesPropertyValueMethodReference
(HBO₂)n clusters (n=2-6)HOMO-LUMO Gap~6.5 eVDFT tandfonline.com
Monomeric this compoundNPA Charge (Boron)+1.08DFT/NPA/WBI rsc.org
NPA Charge (Oxygen)-1.06
Wiberg Bond Index (B-O)1.09

Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions

Molecular dynamics (MD) simulations are utilized to study the dynamic behavior of chemical systems. In the context of this compound, MD has been applied to understand its formation pathways. frontiersin.orgnih.gov For instance, Born-Oppenheimer molecular dynamics (BOMD) were used to simulate the reaction between carbon dioxide and borane (B79455), which ultimately leads to the formation of boric acid and subsequently the this compound trimer. frontiersin.orgnih.gov These classical trajectory calculations were performed for a total simulation time of 2473 femtoseconds at a temperature of 400 K. frontiersin.org

While direct MD simulations focusing on the phase transitions between the solid-state polymorphs of isolated this compound are not widely documented, the compound's role in the phase transitions of other materials has been noted. This compound is formed as part of a complex phase change that occurs when a eutectic mixture of boric acid and succinic acid melts and dehydrates. the-innovation.orgresearcher.life Advanced computational methods, including MD simulations, are considered crucial for understanding such complex transitions involving chemical reactions. the-innovation.org

Intrinsic Reaction Coordinate (IRC) Studies of Transformation Pathways

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool for mapping the minimum energy path of a chemical reaction, connecting reactants to products via a transition state. This method has been specifically applied to elucidate the kinetics of the transformation of boric oxide into this compound. tandfonline.com

One of the key formation pathways for this compound is the reaction of gaseous boric oxide (B₂O₃) with water (H₂O). tandfonline.com IRC calculations were performed to study the kinetics of this reaction:

B₂O₃ + H₂O ⇌ 2HBO₂ tandfonline.com

By tracing the reaction pathway from the transition state, these studies provide a detailed understanding of the energy profile and the structural changes that occur as boric oxide is converted to this compound. tandfonline.com Similar IRC calculations have also been used to investigate the competing reaction of boric oxide with hydrogen chloride. tandfonline.com These theoretical approaches are vital for understanding the fundamental mechanisms of chemical transformations involving this compound. tandfonline.com

Synthesis Pathways and Reaction Mechanisms of Metaboric Acid

Dehydration Mechanisms of Orthoboric Acid to Metaboric Acid

The formation of this compound from orthoboric acid (H₃BO₃) is primarily a dehydration process that occurs upon heating. When orthoboric acid is heated, it loses water in a stepwise manner. The initial dehydration step, yielding this compound, occurs at temperatures above 140°C. wikipedia.org The general reaction is:

B(OH)₃ → HBO₂ + H₂O wikipedia.org

This process involves the removal of one water molecule from the orthoboric acid molecule. The specific crystalline form of this compound produced depends on the heating temperature. chemcess.comlibretexts.org

Orthorhombic this compound (HBO₂-III or γ-form): Heating orthoboric acid to 100–130°C results in the formation of flaky crystals of orthorhombic this compound. chemcess.comlibretexts.org This form consists of B₃O₃ rings linked by hydrogen bonds. libretexts.org

Monoclinic this compound (HBO₂-II or β-form): Continued heating to between 130°C and 150°C, or up to 160°C, leads to the formation of the monoclinic form. chemcess.comlibretexts.orggoogle.com Its structure contains both BO₄ tetrahedra and B₂O₅ groups. libretexts.org

Cubic this compound (HBO₂-I or α-form): Heating above 150°C, and up to around 200-250°C, produces the cubic form, which has a structure with all boron atoms being tetrahedral. chemcess.comlibretexts.orggoogle.com

The dehydration can be carried out in open containers or under controlled pressure to influence the rate and products of the reaction. google.comnih.gov For instance, preparing the monoclinic form can be achieved by heating wet orthoboric acid in bottles with loose-fitting stoppers to control the escape of water vapor. nih.gov

Interconversion Kinetics and Thermodynamics of this compound Polymorphs

This compound exists in three primary crystalline polymorphs: orthorhombic (γ-HBO₂), monoclinic (β-HBO₂), and cubic (α-HBO₂). chemcess.com The stability and interconversion of these forms are temperature-dependent.

The thermodynamic stability of the polymorphs increases from the orthorhombic to the monoclinic and finally to the cubic form, which is the most stable. nih.gov The transition between these forms is a key aspect of the thermal decomposition of orthoboric acid.

PolymorphCrystal SystemDensity (g/cm³)Melting Point (°C)
HBO₂ (III)Orthorhombic1.784176
HBO₂ (II)Monoclinic2.044201
HBO₂ (I)Cubic2.486236

Data sourced from Chemcess chemcess.com

The conversion between these polymorphs can be achieved by carefully controlling the temperature. Heating the orthorhombic form can lead to its conversion into the monoclinic and subsequently the cubic form. google.com Density functional theory (DFT) calculations have been used to investigate the structural and electronic properties of these polymorphs, providing insights into their relative stabilities. rsc.org The transitions between polymorphs are kinetically driven and can be influenced by factors such as the presence of seed crystals. chemcess.com For example, with about 1% moisture remaining, cubic this compound can act as a seed for the crystallization of hexagonal boron trioxide. chemcess.com

Vapor Phase Equilibria Involving this compound Species and Orthoboric Acid

The vapor phase above heated boric acid contains a mixture of species, including water, orthoboric acid, and this compound. Below 160°C, the vapor primarily consists of water and orthoboric acid molecules. chemcess.com At higher temperatures, this compound also becomes a component of the vapor phase. chemcess.com

Vibrational spectroscopy studies of the vapor phase have shown that at around 350°C and a few atmospheres of total pressure (water and boric acid), there is an equilibrium between monomeric orthoboric acid (H₃BO₃) and the cyclic trimer of this compound, (HBO₂)₃. rsc.org Under these conditions, the mole ratio of boron present as the trimer to that as orthoboric acid is approximately 1:3. rsc.org The presence of the this compound trimer becomes more significant at higher temperatures. Above 940°C, (HBO₂)₃ is a major species in the vapor phase. chemcess.com

The complex equilibria in the B-O-H system involve both condensed and vapor phases, with the composition of the condensed phase being highly variable. The evaporation of boric acid is a slow process that is likely mediated by the presence of some humidity, suggesting a chemical vapor transport process involving the recycling of free water.

Formation of this compound from Other Boron Compounds (e.g., Borane (B79455), Boric Oxide)

This compound can also be formed from other boron compounds besides orthoboric acid.

From Boric Oxide (B₂O₃): this compound is an intermediate in the hydration of boric oxide to form orthoboric acid. libretexts.orgscribd.com The reaction of B₂O₃ with water will first produce this compound, which can then be further hydrated to orthoboric acid. scribd.com The controlled partial hydrolysis of boric oxide can be used as a method to form this compound. libretexts.org

From Borane (BH₃): Theoretical studies have explored the reaction between borane and carbon dioxide in the gas phase. nih.gov These studies, using potential energy surface (PES) calculations, suggest that the reaction can lead to the formation of formic acid and boric acid, with the subsequent transformation of boric acid into this compound. nih.gov

Interactions of Metaboric Acid in Diverse Chemical Environments

Aqueous Solution Chemistry and Polyborate Speciation

In aqueous solutions, metaboric acid is involved in a dynamic equilibrium with boric acid (H₃BO₃) and a range of polyborate ions. The specific polyborate species present is highly dependent on factors such as concentration, pH, and temperature.

Identification and Characterization of Aqueous Polyborate Ions

The speciation of boron in aqueous solutions is complex, with at least 10 different polyborate species known to exist under varying conditions. acs.org In dilute solutions, boric acid and the borate (B1201080) anion, [B(OH)₄]⁻, are the predominant species. researchgate.net However, in more concentrated solutions, a series of polymerization reactions occur, leading to the formation of various polyborate ions. libretexts.org

Advanced analytical techniques, such as ultra-high-resolution mass spectrometry and Raman spectroscopy, have been instrumental in identifying and characterizing these complex species. nih.govacs.org Through these methods, polyborate ions with up to 19 boron atoms have been detected and their fragmentation pathways studied. nih.gov Some of the key identified polyborate ions include:

Triborate ion ([B₃O₃(OH)₄]⁻): This species is a major polyborate in boric acid-rich solutions across a wide temperature range (25 to 300 °C). researchgate.net

Pentaborate ion ([B₅O₆(OH)₄]⁻): This is another significant polyborate species found in aqueous solutions. libretexts.org

Tetraborate ion ([B₄O₅(OH)₄]²⁻): This ion is also present in the complex equilibrium of borate species. libretexts.org

Diborate species: Under certain conditions, particularly at elevated temperatures, various diborate ions such as [B₂O(OH)₅]⁻ and [B₂(OH)₇]⁻ are formed. rsc.org

The relative concentrations of these ions are pH-dependent. For instance, with increasing pH, the equilibrium shifts towards the formation of B₅O₆(OH)₄⁻, followed by B₃O₃(OH)₄⁻, and then B₄O₅(OH)₄²⁻. libretexts.org

Behavior under High-Temperature and Hydrothermal Conditions

The behavior of this compound and its related species changes significantly under high-temperature and hydrothermal conditions, which is particularly relevant to industrial applications like nuclear power plants. rsc.org

Studies using Raman spectroscopy at temperatures up to 300 °C and pressures of 20 MPa have provided valuable insights into polyborate speciation under these extreme conditions. acs.orgresearchgate.net Research has shown that at elevated temperatures, a new species, postulated to be a diborate ion like [B₂(OH)₇]⁻ or [B₂O(OH)₅]⁻, becomes significant. rsc.org This formation is reversible and becomes more prominent as the temperature increases. rsc.org

Interestingly, some studies have indicated that there is no spectroscopic evidence for the formation of this compound (HBO₂) itself under hydrothermal conditions up to 300°C, suggesting that the equilibrium favors the formation of various polyborate ions instead. acs.orgresearchgate.net The formation constants and limiting conductivities of triborate and diborate ions have been determined under hydrothermal conditions, providing crucial data for modeling chemical speciation in high-temperature aqueous systems. acs.org

Phase Transformation Studies in Boric Acid Solutions

The presence of boric acid in solution can drive phase transformations of various minerals. For example, studies on the dissolution of chloropinnoite (a magnesium borate mineral) in boric acid solutions have revealed a series of transformations into other hydrated magnesium borate minerals. nih.govresearchgate.net The specific transformation products depend on the concentration of boric acid in the solution. nih.govresearchgate.net

At 303 K, as the boron concentration increases, chloropinnoite transforms sequentially into inderite (2MgO · 3B₂O₃ · 15H₂O), kumakovite (2MgO · 3B₂O₃ · 15H₂O), and other magnesium borates. nih.govresearchgate.net Similarly, at 273 K, the transformation products include inderite, hungtsaite (MgO · 2B₂O₃ · 9H₂O), and macallisterite (MgO · 3B₂O₃ · 7.5H₂O) at progressively higher boric acid concentrations. acs.orgacs.org These studies highlight the role of boric acid concentration in controlling the solid-phase speciation of borate minerals.

Interaction with Polymeric Systems and Material Matrices (e.g., Polyvinyl Alcohol, Boric Oxide-Water Glasses)

This compound and its precursor, boric acid, are known to interact significantly with various polymeric systems and material matrices, leading to modifications in their physical and chemical properties.

A prominent example is the interaction with polyvinyl alcohol (PVA) . Boric acid acts as an effective cross-linker for PVA, forming strong bonds with the hydroxyl groups of the polymer. scirp.orgtandfonline.com This cross-linking, which can be enhanced by factors like pH and the presence of catalysts, leads to the formation of a three-dimensional network within the PVA structure. tandfonline.comrsc.org The interaction involves the formation of borate esters, and the dominant interactions can be hydrogen bonds, which can be converted to covalent bonds through thermal treatment. rsc.org This cross-linking results in a notable increase in properties such as viscosity, tensile strength, and glass transition temperature of the PVA material. scirp.orgmdpi.com The degree of hydrolysis of PVA also plays a crucial role in the extent of these property enhancements. scirp.org

Complexation and Oligomerization Studies (e.g., Dimer to Hexamer Formation)

This compound molecules can undergo self-association through hydrogen bonding to form various oligomers, from dimers to hexamers. Theoretical studies have investigated the stability and structure of these clusters.

The polymerization of HBO₂ is facilitated by strong hydrogen interactions. tandfonline.com Computational studies have shown that the interaction energy due to hydrogen bonding increases from approximately -8 kcal/mol for the dimer to -15 kcal/mol for the trimer. tandfonline.com For larger oligomers, including the tetramer, pentamer, and hexamer, the interaction energy stabilizes at around -18 kcal/mol. tandfonline.com

Ab initio calculations suggest that the most stable form of the boric acid dimer involves two hydrogen bonds, similar to carboxylic acid dimers. acs.org While the trimer and tetramer are extensions of this geometry, the pentamer adopts a bowl shape. acs.org Further additions of boric acid molecules can lead to larger bowl-shaped structures, with the potential for forming fullerene-like "buckyballs" at 20 units. acs.org In contrast, the hexamer shows a preference for a planar, hexagon-centered rosette structure. acs.org These studies provide insight into the fundamental self-assembly behavior of this compound driven by hydrogen bonding.

Emerging Research Frontiers and Applications of Metaboric Acid

Design and Synthesis of Metaboric Acid-Based Nanomaterials

The design of novel nanomaterials often leverages the self-assembly properties of simple molecules. Boric acid, the precursor to this compound, can spontaneously form various nano- and micro-scale structures, including nanotubes, nanorods, and nanotips when thin films containing boron, carbon, and oxygen are exposed to humid environments. acs.org These structures are formed through extensive hydrogen-bonding networks. acs.org The synthesis of boric acid nanoparticles can be achieved through methods like high-energy ball milling, which reduces the crystalline size of boric acid powder over several hours. ump.edu.my Boronic-acid-modified nanomaterials are also a significant area of research due to their biocompatibility and interaction with diol groups in biological molecules. acs.orgnih.gov

Theoretical studies have been conducted to understand the structure of nanotubes formed from boric acid and its dehydrated form, this compound. researchgate.net First-principle calculations have been used to propose optimized atomic structures for single-walled armchair and zigzag-like nanotubes based on both orthoboric acid (H₃BO₃) and this compound (H₃B₃O₆). researchgate.net These studies conclude that boric acid nanotubes are insulating materials, regardless of their specific composition, structure, chirality, or diameter. researchgate.net The stability of these nanotubes, which are formed via extensive hydrogen-bonding networks, increases as their diameter grows. researchgate.net The planar, rosette-shaped hexamer of boric acid is considered the fundamental repeating unit in these nanotube structures. acs.orgresearchgate.net Analysis of the molecular electrostatic potential suggests that the alternating negative and positive potentials on the oxygen and boron atoms would allow these nanotubes to interact favorably with polar systems. researchgate.net

FeatureDescriptionSource
Precursor Orthoboric Acid (H₃BO₃) researchgate.net
Dehydrated Form This compound (H₃B₃O₆) researchgate.net
Formation Self-assembly via extensive hydrogen-bonding network. acs.orgresearchgate.net
Electronic Property Insulating, independent of chirality and diameter. researchgate.net
Stability Increases with increasing nanotube diameter. researchgate.net
Basic Unit Planar rosette-shaped hexamer of boric acid. acs.orgresearchgate.net

Role in Thermochemical Energy Storage Systems

This compound is a key component in a promising reaction system for thermochemical energy storage. mdpi.com This technology utilizes the reversible chemical reaction of boric acid dehydration to store and release thermal energy. borates.today When heat is applied, boric acid decomposes into this compound and water vapor, an endothermic process that captures and stores the energy. mdpi.comnih.gov This stored chemical energy can be kept for long durations with minimal loss. borates.today

The reverse reaction, the hydration of this compound back to boric acid, is exothermic and releases the stored heat on demand. nih.gov Recent research has demonstrated a eutectic mixture of boric acid and succinic acid that undergoes a transition around 150°C, involving the dehydration of boric acid to this compound, with a remarkably high reversible thermal energy uptake of 394 ± 5% J g⁻¹. nih.govresearchgate.net The system shows high theoretical energy density and has demonstrated stability over 1,000 heating-cooling cycles, making it a strong candidate for future sustainable energy solutions. mdpi.comnih.gov

ParameterValue/DescriptionSource
Forward Reaction (Charging) Boric Acid + Heat → this compound + Water mdpi.comnih.gov
Reverse Reaction (Discharging) This compound + Water → Boric Acid + Heat nih.gov
Energy Storage Mechanism Thermochemical borates.today
Energy Density (Boric Acid System) Theoretical: 2.2 GJ/m³; Measured with losses: 1.7 GJ/m³ mdpi.com
Energy Uptake (Eutectic w/ Succinic Acid) 394 ± 5% J g⁻¹ nih.govresearchgate.net
Thermal Stability Demonstrated over 1,000 cycles. nih.gov

Integration in Luminescent Materials Synthesis (e.g., Yttrium Orthoborates)

This compound, via its precursor boric acid, plays a crucial role in the synthesis of luminescent materials such as rare-earth-doped yttrium orthoborates (YBO₃). These materials are synthesized through methods like solid-state reactions or microwave-assisted techniques, using yttrium oxide and an excess of boric acid as reagents. mdpi.comresearchgate.net During the high-temperature synthesis, the excess boric acid decomposes, forming boron oxide (likely via a this compound intermediate), which then reacts to form the desired YBO₃ crystalline phase. mdpi.comacs.org

The amount of excess boric acid used in the synthesis can influence the structural and photoluminescent properties of the final material. mdpi.comdntb.gov.ua Studies have shown that while an excess of boric acid can cause structural changes in materials produced by solid-state reactions, microwave-assisted synthesis can achieve the desired phase regardless of the excess amount. mdpi.com The resulting doped yttrium orthoborates have potential applications in LEDs, displays, and as fluorescent markers. mdpi.comresearchgate.net

Advanced Analytical Methodologies for Boron Species Determination in Complex Matrices

Accurately determining the concentration of boron species, including this compound, in various and often complex samples is critical for industrial quality control, environmental monitoring, and research. cnref.cnneliti.com A range of analytical techniques is employed, each with specific advantages for different matrices and concentration levels. researchgate.net The choice of method often depends on factors like the required sensitivity, potential interferences from the sample matrix, and the concentration of boron present. cnref.cnresearchgate.net

Titrimetry: For samples with high concentrations of boron, titration is often the most accurate and rapid method. borax.com A common approach is the mannitol (B672) titrimetric method. nist.govresearchgate.net In this procedure, after dissolving the sample and adjusting the pH, mannitol is added. Mannitol forms a stable, strong acid complex with the weak boric acid, allowing it to be accurately titrated with a standard solution of a strong base like sodium hydroxide (B78521) (NaOH). cnref.cnnist.govresearchgate.net The endpoint can be determined using an indicator or a pH meter. cnref.cn

Spectrophotometry: This technique is well-suited for determining lower concentrations of boron. iosrjournals.org It involves reacting boron with a specific reagent to form a colored complex, whose concentration is then measured by the amount of light it absorbs at a specific wavelength. iosrjournals.orgborates.today Commonly used reagents include azomethine-H, which forms a yellow-colored compound with borate (B1201080) iosrjournals.orgmt.com, and curcumin, which produces a red-colored rosocyanin complex. neliti.comresearchgate.net These methods are sensitive and can detect boron at parts-per-million (ppm) levels. iosrjournals.org

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES): ICP-AES is a powerful and widely used technique for boron determination due to its high sensitivity, speed, and wide linear range. cnref.cnresearchgate.net In this method, the sample is introduced into an argon plasma, which atomizes and excites the boron atoms. nih.gov As the excited atoms return to their ground state, they emit light at characteristic wavelengths (e.g., 249.772 nm, 249.677 nm, 208.956 nm). nih.govborax.commdpi.com The intensity of this emitted light is directly proportional to the concentration of boron in the sample. ICP-AES is less prone to the chemical interferences that can affect titrimetric and spectrophotometric methods. cnref.cn

Validation is a critical step to ensure that an analytical method provides reliable and accurate data. This process often involves analyzing certified reference materials (CRMs) to check accuracy and precision. csic.esnih.gov Comparative studies are essential for selecting the most appropriate technique for a specific application.

Titrimetry is highly accurate for high-concentration samples like borate products but is not sensitive enough for trace analysis. cnref.cnborax.com

Spectrophotometry offers good sensitivity for low-concentration samples, such as in water analysis, but can be time-consuming and susceptible to interference from other elements in the matrix, sometimes requiring separation steps. iosrjournals.orgcsic.es

ICP-AES is often the preferred method for trace analysis due to its high sensitivity, accuracy, and ability to analyze multiple elements simultaneously. cnref.cn It has a wider linear range than spectrophotometry and is generally faster. cnref.cnborax.com However, ICP-AES requires expensive instrumentation and can be affected by spectral interferences from matrix elements like iron and chromium, requiring careful selection of the analytical wavelength. researchgate.netcsic.es

TechniquePrincipleTypical ApplicationAdvantagesDisadvantages
Titrimetry Complexation with mannitol followed by acid-base titration. nist.govresearchgate.netHigh boron concentrations (e.g., borate products). borax.comHigh accuracy, rapid for high concentrations. borax.comLow sensitivity, not suitable for trace analysis. cnref.cn
Spectrophotometry Formation of a colored complex with a reagent (e.g., azomethine-H, curcumin). neliti.commt.comLow boron concentrations (e.g., water, plants). iosrjournals.orgrsc.orgGood sensitivity, relatively low cost. iosrjournals.orgCan be time-consuming, potential for chemical interferences. csic.es
ICP-AES Measures light emitted by excited boron atoms in a plasma. nih.govTrace to major element analysis in complex matrices. cnref.cnborax.comHigh sensitivity, wide linear range, fast, good accuracy. cnref.cnborax.comExpensive equipment, potential for spectral interference. cnref.cnresearchgate.net

Q & A

Q. Q1: What experimental protocols are recommended for synthesizing metaboric acid (HBO₂) with high purity, and how can researchers validate its structural integrity?

Methodological Answer: this compound is typically synthesized via thermal dehydration of orthoboric acid (H₃BO₃). Key steps include:

  • Temperature Control : Heat orthoboric acid at 160–170°C for 2–4 hours under controlled humidity to avoid over-dehydration to boron trioxide (B₂O₃) .
  • Characterization : Use thermogravimetric analysis (TGA) to monitor mass loss and confirm phase transitions. Pair with X-ray diffraction (XRD) to verify crystalline structure (e.g., α-, β-, or γ-HBO₂ polymorphs) .
  • Purity Validation : Employ nuclear magnetic resonance (¹¹B NMR) to assess boron coordination environments. A singlet peak at ~15–20 ppm indicates tetrahedral BO₄ units in this compound .

Q. Q2: How should researchers design experiments to minimize variability in spectroscopic data when analyzing this compound’s hydration states?

Methodological Answer:

  • Standardized Sample Preparation : Use anhydrous conditions for sample handling to prevent unintended rehydration. Store samples in desiccators with silica gel .
  • Instrument Calibration : Calibrate FTIR or Raman spectrometers daily using reference standards (e.g., polystyrene films). Include technical replicates (≥3) to assess intra-run variability .
  • Metadata Documentation : Record ambient humidity, temperature, and sample storage duration in metadata files to contextualize spectral discrepancies .

Advanced Research Questions

Q. Q3: How can researchers reconcile conflicting data on this compound’s photoluminescence (PL) properties across studies, particularly regarding emission lifetime and quantum yield?

Methodological Answer: Conflicting PL data often arise from differences in synthesis conditions or instrumental setups. To address this:

  • Control Polymorphic Phases : α-HBO₂ exhibits shorter emission lifetimes (0.83 s) compared to γ-HBO₂ (1.59 s) due to distinct hydrogen-bonding networks. Specify the polymorph in publications .
  • Quantify Environmental Factors : Measure oxygen and moisture levels during PL assays, as atmospheric quenching can reduce quantum yields. Use inert gas chambers for sensitive measurements .
  • Cross-Validate Methods : Compare time-resolved PL spectroscopy with steady-state measurements to identify instrument-specific artifacts .

Q. Q4: What statistical approaches are suitable for analyzing batch effects in metabolomic studies involving this compound as a biomarker?

Methodological Answer:

  • Pre-Experimental Design : Use randomized block designs to distribute samples across batches. Include QC samples (pooled replicates) in each batch to monitor signal drift .
  • Post-Hoc Correction : Apply tools like MetaboAnalyst’s Combat module to adjust for batch effects. Validate corrections via PCA plots to ensure batch clustering is minimized .
  • Meta-Analysis Integration : Combine datasets from multiple studies using random-effects models, but assess heterogeneity via I² statistics to avoid "apples and oranges" comparisons .

Q. Q5: How can researchers systematically evaluate the role of this compound in boron transport mechanisms using multi-omics approaches?

Methodological Answer:

  • Hypothesis-Driven Workflow :
    • Transcriptomics : Identify boron-responsive genes (e.g., BOR1 transporters) via RNA-seq in model organisms (e.g., Arabidopsis).
    • Metabolomics : Quantify HBO₂ levels using LC-MS with ¹⁰B isotopic labeling to trace uptake pathways .
    • Data Integration : Use pathway enrichment tools (e.g., KEGG Mapper) to link gene expression with metabolite fluxes .
  • Confounding Variables : Control soil pH and boron content in growth media to isolate HBO₂-specific effects .

Methodological Best Practices

Q. Q6: What strategies ensure reproducibility in studies investigating this compound’s catalytic properties in esterification reactions?

Methodological Answer:

  • Protocol Harmonization : Adopt ISO guidelines for catalytic testing (e.g., fixed substrate ratios, reaction times). Share detailed SOPs in supplementary materials .
  • Reagent Traceability : Source H₃BO₃ from certified suppliers (e.g., Sigma-Aldrich, ≥99.99%) and report lot numbers .
  • Independent Replication : Collaborate with external labs to repeat key experiments, using pre-registered protocols to reduce bias .

Q. Q7: How should researchers structure metadata to facilitate data reuse in studies on this compound’s environmental behavior?

Methodological Answer: Metadata should include:

  • Experimental Context : Sampling location, pH, temperature, and contact time with substrates .
  • Analytical Parameters : Instrument model (e.g., Agilent 7890B GC), column type, and detection limits .
  • Data Accessibility : Deposit raw spectra/chromatograms in repositories like MetaboLights with unique identifiers (e.g., MTBLS1234) .

Addressing Contradictions

Q. Q8: Why do computational models of this compound’s acidity constants (pKa) vary significantly across studies, and how can this be resolved?

Methodological Answer: Discrepancies arise from:

  • Solvent Effects : pKa values shift in aqueous vs. non-aqueous media. Explicitly state solvent systems (e.g., H₂O vs. DMSO) .
  • Theoretical Methods : Compare density functional theory (DFT) results with experimental potentiometric titrations. Use benchmark datasets (e.g., NIST Critically Selected Stability Constants) .
  • Collaborative Validation : Organize inter-laboratory studies to establish consensus values, as done for amino acid pKa .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.